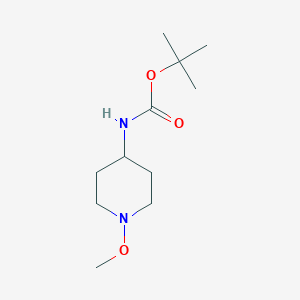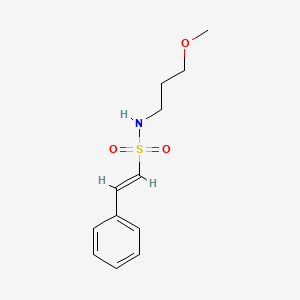
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride is a synthetic compound belonging to the purine family It is characterized by the presence of an amino group at the 2-position, a bromine atom at the 8-position, and a purin-6-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride typically involves the bromination of a purine derivative followed by the introduction of an amino group. One common method involves the use of bromine and a suitable solvent to achieve bromination at the 8-position. Subsequent reactions introduce the amino group at the 2-position under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing advanced techniques such as phase transfer catalysis (PTC) to enhance reaction efficiency and yield . The use of specialized equipment and optimized reaction conditions ensures the consistent production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 8-position, while oxidation and reduction reactions can lead to changes in the oxidation state of the purine core .
Wissenschaftliche Forschungsanwendungen
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromoguanosine: Another brominated purine derivative with similar structural features.
Guanine: A naturally occurring purine base with an amino group at the 2-position.
8-Bromo-2’-deoxyguanosine: A brominated nucleoside with applications in biochemical research.
Uniqueness
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a bromine atom. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C5H5BrClN5O |
|---|---|
Molekulargewicht |
266.48 g/mol |
IUPAC-Name |
2-amino-8-bromo-1,7-dihydropurin-6-one;hydrochloride |
InChI |
InChI=1S/C5H4BrN5O.ClH/c6-4-8-1-2(9-4)10-5(7)11-3(1)12;/h(H4,7,8,9,10,11,12);1H |
InChI-Schlüssel |
XCGQYJDSBJXYDO-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)


![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)


![rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)



amine hydrochloride](/img/structure/B13489112.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13489146.png)
